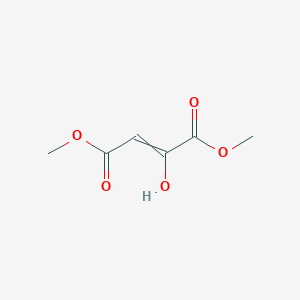

Dimethyl 2-hydroxybut-2-enedioate

Description

Nomenclature and Structural Context within Enedioate Chemistry

The precise naming and structural understanding of a chemical compound are fundamental to its study. This section outlines the systematic nomenclature of Dimethyl 2-hydroxybut-2-enedioate, its stereoisomeric possibilities, and its relationship to other similar chemical entities.

Systematic IUPAC Naming and Common Chemical Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.gov This name precisely describes its molecular structure: a four-carbon chain with a double bond starting at the second carbon (but-2-ene), two ester functional groups with methyl substituents (dimethyl...-dioate), and a hydroxyl group at the second carbon position (2-hydroxy-).

In scientific literature and chemical databases, it is also known by several synonyms. These include:

2-Butenedioic acid, 2-hydroxy-, dimethyl ester nih.gov

1,4-DIMETHYL 2-HYDROXYBUT-2-ENEDIOATE nih.gov

Dimethyl hydroxymaleate (by analogy to maleic acid)

A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 104629-55-2 nih.gov |

| PubChem CID | 71333264 nih.gov |

| Molecular Formula | C₆H₈O₅ nih.gov |

| Molecular Weight | 160.12 g/mol nih.gov |

| Canonical SMILES | COC(=O)C=C(C(=O)OC)O nih.gov |

| InChI Key | BAPVQDFPFGCSEC-UHFFFAOYSA-N nih.gov |

Stereoisomeric Considerations: Z and E Isomers of Enedioates

The presence of a carbon-carbon double bond in the but-2-enedioate backbone gives rise to the possibility of geometric isomerism. Specifically, this compound can exist as two distinct stereoisomers: the Z isomer and the E isomer. This isomerism is determined by the spatial arrangement of the substituents attached to the double bond.

Z-isomer: In the Z isomer (from the German word zusammen, meaning "together"), the higher-priority substituents on each carbon of the double bond are on the same side.

E-isomer: In the E isomer (from the German word entgegen, meaning "opposite"), the higher-priority substituents on each carbon of the double bond are on opposite sides.

The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, on one carbon of the double bond, the substituents are a methoxycarbonyl group (-COOCH₃) and a hydrogen atom. On the other carbon, the substituents are a methoxycarbonyl group and a hydroxyl group (-OH).

The table below illustrates the general structures of the Z and E isomers of a substituted butenedioate (B8557255).

| Isomer | General Structure | Description |

| Z-isomer |  | Higher priority groups on the same side of the double bond. |

| E-isomer |  | Higher priority groups on opposite sides of the double bond. |

It is important to note that the specific stereochemistry of a sample of this compound will depend on its method of synthesis.

Relationship to Other Enedioate Esters and Analogues

This compound is part of a larger class of compounds known as enedioate esters. These compounds are characterized by the presence of a carbon-carbon double bond flanked by two ester functional groups. Some well-known analogues include:

Dimethyl maleate: The Z-isomer of dimethyl butenedioate.

Dimethyl fumarate: The E-isomer of dimethyl butenedioate.

The reactivity of these esters can be influenced by the nature of the alkyl groups of the ester and any other substituents on the double bond. nih.gov For instance, the electron-withdrawing nature of the ester groups makes the double bond susceptible to nucleophilic attack. The hydroxyl group in this compound introduces further functionality and can influence the compound's reactivity and potential for intramolecular interactions.

Historical Perspectives on Enedioate Chemistry and its Evolution in Synthetic Methodology

The study of enedioates is a sub-field within the broader history of organic chemistry. While the specific historical trajectory of enedioate chemistry is not as extensively documented as that of other functional groups, its development is intrinsically linked to the major advancements in the understanding of chemical bonding and reaction mechanisms.

The foundations of understanding the reactivity of carbonyl compounds were laid by pioneering chemists such as Antoine-Laurent Lavoisier, who revolutionized chemistry by introducing quantitative methods. wikipedia.orgyoutube.com The concept of isomerism, crucial for understanding enedioates, was first explained in the 19th century. sciencefocus.com

The development of synthetic methodologies applicable to enedioates has evolved significantly over time. Early methods for ester synthesis, while not specific to enedioates, provided the foundational knowledge for their preparation. The 20th century saw a rapid expansion in the synthetic chemist's toolkit, with the discovery of a vast array of new reagents and reactions. This has allowed for the increasingly sophisticated synthesis of complex molecules, including those containing the enedioate motif.

Significance of this compound as a Synthetic Intermediate

While specific, documented applications of this compound as a synthetic intermediate in the total synthesis of natural products or pharmaceuticals are not widely reported in readily available literature, its structure suggests significant potential as a versatile building block in organic synthesis.

The presence of multiple functional groups—two ester moieties, a hydroxyl group, and a carbon-carbon double bond—offers a rich platform for a variety of chemical transformations. The ester groups can be hydrolyzed, transesterified, or converted to other functional groups. The hydroxyl group can be acylated, alkylated, or oxidized. The double bond can undergo addition reactions, cycloadditions, or be cleaved.

The relative reactivity of the different functional groups can, in principle, be controlled by the choice of reagents and reaction conditions, allowing for selective transformations. This multi-functionality makes this compound a potentially valuable starting material for the synthesis of more complex molecules. However, further research and publication are needed to fully elucidate its practical applications in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-hydroxybut-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPVQDFPFGCSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90761552 | |

| Record name | Dimethyl 2-hydroxybut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104629-55-2 | |

| Record name | Dimethyl 2-hydroxybut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90761552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of Dimethyl 2 Hydroxybut 2 Enedioate

Exploration of Reaction Mechanisms Involving the Hydroxy and Enedioate Functionalities

The reactivity of Dimethyl 2-hydroxybut-2-enedioate is governed by the interplay of its primary functional groups. The hydroxyl (-OH) group, being polarized, can act as a proton donor (acid), a nucleophile, or can be converted into a good leaving group. msu.edu The enedioate portion, characterized by the C=C double bond conjugated with two electron-withdrawing ester groups, renders the alkene electron-deficient and susceptible to various addition reactions. organic-chemistry.org

The hydroxyl group's hydrogen is weakly acidic and can be replaced in reactions with active metals like sodium. msu.edu The oxygen's lone pairs make it nucleophilic, allowing it to attack electrophiles. Conversely, protonation of the hydroxyl group converts it into a good leaving group (-OH2+), facilitating substitution or elimination reactions. msu.edu The alkene moiety, being part of an electron-poor system, is a prime candidate for nucleophilic additions and serves as an excellent dienophile in cycloaddition reactions. organic-chemistry.org

Below is a summary of the principal reactive modes of the molecule's key functionalities.

| Functional Group | Type of Reaction | Mechanistic Role | Potential Transformations |

| Hydroxyl (-OH) | Acid-Base | Proton Donor | Deprotonation with a base |

| Nucleophilic Substitution | Nucleophile | Ether formation | |

| Elimination/Substitution | Leaving Group (after activation) | Formation of alkynes or substituted products | |

| Enedioate (Alkene) | Electrophilic Addition | Nucleophile | Addition of H-X, halogens |

| Cycloaddition | Dienophile | Formation of six-membered rings (Diels-Alder) | |

| Reduction | Substrate | Saturation to Dimethyl 2-hydroxybutanedioate | |

| Enedioate (Esters) | Nucleophilic Acyl Substitution | Electrophilic Carbonyl | Saponification, transesterification, amidation |

Nucleophilic Substitution Reactions (SN2) and Stereochemical Outcomes

Nucleophilic substitution (SN2) reactions are characterized by a one-step mechanism where a nucleophile attacks the substrate from the side opposite to the leaving group, a process known as backside attack. youtube.comyoutube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center, often called a Walden inversion. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile and is highly sensitive to steric hindrance at the reaction site; less substituted substrates react faster. youtube.comyoutube.com

In the context of this compound, direct SN2 reactions on the sp²-hybridized carbons of the double bond are not feasible. However, the hydroxyl group can be transformed into an effective leaving group, such as a tosylate or a halide, to facilitate substitution. For instance, reaction with thionyl chloride (SOCl₂) can convert the -OH group into a chloro-substituent. orgsyn.org A subsequent SN2 reaction with a strong nucleophile (e.g., cyanide, azide) would proceed with inversion of configuration if the carbon were a stereocenter. Given the planar nature of the double bond, this specific transformation introduces the nucleophile into the molecular framework, leading to a new functionalized derivative.

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition is a fundamental reaction of alkenes where the electron-rich π-bond attacks an electrophile. libretexts.org This typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgmsu.edu The regioselectivity of the addition of protic acids (H-X) is often governed by Markovnikov's rule, which states that the hydrogen adds to the carbon with more hydrogen atoms, to form the most stable carbocation intermediate. echemi.com

For this compound, the C=C double bond is electron-deficient due to the strong electron-withdrawing effect of the two adjacent ester groups (-COOCH₃). This deactivation makes electrophilic additions less favorable compared to typical electron-rich alkenes. However, under forcing conditions or with potent electrophiles, addition can occur. The directing effects of the hydroxyl and ester groups would influence the regiochemical outcome. For example, in the addition of HBr, the initial protonation would occur at the carbon atom that leads to the more stabilized carbocation, considering the combined inductive and resonance effects of the substituents.

Transformations as an Intermediate in Complex Organic Synthesis

The unique arrangement of functional groups in this compound and its parent acid, 2-hydroxybut-2-enedioic acid (enol-oxaloacetic acid), makes it a valuable intermediate in organic synthesis. nih.gov For example, a related structure, tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, is synthesized from the reaction of dimethyl 1,3-acetonedicarboxylate and glyoxal, showcasing how this type of motif can be used to construct complex bicyclic systems. orgsyn.org Such bicyclo[3.3.0]octane frameworks are key structures in the synthesis of various natural products. orgsyn.org

Furthermore, related propargyl systems, such as alkyl 4-hydroxybut-2-ynoates, can serve as precursors to intermediates that possess both propargyl and allenyl cationic character. researchgate.net These reactive species can then undergo reactions with arenes to form substituted furan-2-ones or propargylated arenes, demonstrating the synthetic versatility of these butene-derived backbones. researchgate.net

Diels-Alder Reactions and Other Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for forming cyclic compounds. wikipedia.org The most well-known is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is highly efficient when the dienophile is substituted with electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

This compound is an excellent dienophile for Diels-Alder reactions. The two dimethyl ester groups strongly withdraw electron density from the C=C double bond, making it highly reactive toward electron-rich dienes like 2,3-dimethylbuta-1,3-diene or cyclopentadiene. organic-chemistry.orguib.no These reactions provide a direct route to highly functionalized six-membered rings with good stereochemical control. wikipedia.org

| Diene | Dienophile | Product Type | Key Features |

| 2,3-Dimethylbuta-1,3-diene | This compound | Substituted Cyclohexene | Forms a six-membered ring with multiple substituents. |

| Cyclopentadiene | This compound | Bicyclic Adduct (Norbornene derivative) | Reaction is often stereoselective, favoring the endo product due to secondary orbital interactions. organic-chemistry.org |

Other cycloadditions, such as [2+2] reactions to form cyclobutane (B1203170) rings, are also possible. nih.gov These reactions are often promoted photochemically or by transition metals, as the thermal [2+2] cycloaddition is symmetry-forbidden for ground-state alkenes. nih.govyoutube.com

Redox Reactions and Electrocatalytic Transformations

The functional groups within this compound allow for both oxidation and reduction reactions.

Reduction: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas (H₂) as the reducing agent. The product of this transformation would be Dimethyl 2-hydroxybutanedioate.

Oxidation: The secondary allylic alcohol functionality can be oxidized to a ketone. The choice of oxidizing agent would determine the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the alcohol to an α-keto ester, yielding Dimethyl 2-oxobut-2-enedioate. Stronger oxidizing agents, such as potassium permanganate (B83412) or ozonolysis, could lead to cleavage of the carbon-carbon double bond. libretexts.org

Electrocatalytic methods offer alternative pathways for these transformations, often under milder conditions and with high selectivity, though specific applications to this molecule are not widely documented.

Radical Reactions and Photoredox Catalysis involving Enedioates

Radical reactions provide an alternative to ionic mechanisms for functionalizing alkenes. The free-radical addition of HBr to alkenes, initiated by peroxides, is a classic example that proceeds with anti-Markovnikov regiochemistry. This occurs because the bromine radical adds first to the double bond to generate the most stable carbon-centered radical intermediate. For this compound, being an electron-deficient alkene, it is a good substrate for radical additions.

In recent years, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions using visible light. An electron-deficient enedioate can participate in these reactions in several ways. It can act as a radical acceptor in conjugate addition reactions or participate in photoredox-mediated cycloadditions. While specific studies on this compound in this context are limited, the reactivity of similar electron-poor alkenes suggests its potential utility in modern synthetic methodologies driven by photoredox catalysis.

Synthesis and Characterization of Derivatives and Analogues of Dimethyl 2 Hydroxybut 2 Enedioate

Ester Derivatives and Transesterification Reactions

The ester functionalities of dimethyl 2-hydroxybut-2-enedioate are prime targets for modification through transesterification. This process, which involves the exchange of the methyl groups for other alkyl or aryl moieties, is a fundamental method for altering the physical and chemical properties of the molecule, such as its solubility, boiling point, and reactivity.

Transesterification can be catalyzed by either acids or bases. In a typical acid-catalyzed process, the ester is treated with an excess of a different alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a tetrahedral intermediate, and the equilibrium is typically driven towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Base-catalyzed transesterification, often employing alkoxides such as sodium ethoxide or potassium tert-butoxide, provides an alternative route. This method is generally faster than acid-catalyzed transesterification at lower temperatures. The choice of catalyst and reaction conditions depends on the desired ester and the sensitivity of other functional groups within the molecule.

Table 1: Representative Transesterification Reactions of this compound

| Entry | Reactant Alcohol | Catalyst | Product |

| 1 | Ethanol | H₂SO₄ (cat.) | Diethyl 2-hydroxybut-2-enedioate |

| 2 | Isopropanol | NaO-i-Pr (cat.) | Diisopropyl 2-hydroxybut-2-enedioate |

| 3 | Benzyl alcohol | p-TsOH (cat.) | Dibenzyl 2-hydroxybut-2-enedioate |

Note: The reactions presented in this table are representative examples based on the principles of transesterification and may not reflect experimentally verified outcomes for this compound.

Modification of the Hydroxy Group (e.g., Etherification, Esterification)

The enolic hydroxy group of this compound offers another avenue for derivatization through etherification and esterification. These modifications can significantly impact the molecule's electronic properties and its utility as a synthetic intermediate.

Etherification: The formation of an ether derivative can be achieved by reacting the hydroxy group with an alkyl halide in the presence of a base. The base, such as sodium hydride or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), deprotonates the hydroxy group to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.

Esterification: The hydroxy group can also be acylated to form an ester. This is typically accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct. This reaction introduces a second, different ester functionality into the molecule, creating a mixed diester with potentially unique properties.

Table 2: Examples of Hydroxy Group Modification

| Reaction Type | Reagent | Base | Product |

| Etherification | Methyl iodide | NaH | Dimethyl 2-methoxybut-2-enedioate |

| Esterification | Acetyl chloride | Pyridine | 1,4-Dimethyl 2-acetoxybut-2-enedioate |

Note: The reactions presented in this table are illustrative and based on general organic synthesis principles.

Reactions at the Alkene Double Bond (e.g., Hydrogenation, Halogenation)

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation and halogenation, which lead to saturated or halogenated derivatives, respectively.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions (pressure of hydrogen, temperature, and choice of catalyst) can be controlled to achieve selective reduction of the double bond without affecting the ester groups. The product of this reaction is dimethyl 2-hydroxybutanedioate, also known as dimethyl hydroxysuccinate.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond can proceed to form dihalogenated derivatives. Due to the electron-withdrawing nature of the ester groups, the double bond is electron-deficient. The reaction mechanism can involve a polar or a radical pathway, depending on the reaction conditions (e.g., presence of light or radical initiators). The resulting vicinal dihalide can serve as a precursor for further synthetic transformations.

Table 3: Representative Reactions at the Alkene Double Bond

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Hydrogenation | H₂ | Pd/C | Dimethyl 2-hydroxybutanedioate |

| Bromination | Br₂ | CCl₄ | Dimethyl 2,3-dibromo-2-hydroxybutanedioate |

Note: These examples are based on the expected reactivity of α,β-unsaturated esters.

Formation of Cyclic Structures Incorporating the Enedioate Framework

The unique arrangement of functional groups in this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic and carbocyclic structures.

One of the most significant applications is in cycloaddition reactions, particularly the Diels-Alder reaction, where the electron-deficient double bond can act as a dienophile. When reacted with a conjugated diene, it can form a six-membered ring system. The presence of the hydroxy and ester groups on the dienophile can influence the stereoselectivity and regioselectivity of the cycloaddition, providing a route to highly functionalized cyclic compounds.

Furthermore, intramolecular reactions can lead to the formation of cyclic structures. For instance, under specific conditions, the hydroxy group could potentially react with one of the ester groups to form a lactone, although this would require significant activation.

Derivatives with Modified Ester Groups and their Synthetic Implications

The synthesis of derivatives with modified ester groups, as explored in the transesterification section, has significant synthetic implications. By introducing different ester functionalities, one can tailor the molecule for specific applications. For example, using a polymerizable alcohol in a transesterification reaction could yield a monomer that can be incorporated into a polymer chain, imparting specific properties to the resulting material.

Moreover, the use of bulky ester groups can provide steric hindrance, which can direct the regioselectivity of subsequent reactions at other sites of the molecule. Conversely, introducing ester groups with additional functional groups (e.g., a hydroxylated alkyl chain) can provide new handles for further chemical modification. The ability to readily modify the ester groups thus opens up a wide array of possibilities for creating complex molecules from a relatively simple starting material.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 2 Hydroxybut 2 Enedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For dimethyl 2-hydroxybut-2-enedioate, NMR is crucial for confirming the presence of the enol form over its keto tautomer, dimethyl oxaloacetate. acs.orgthermofisher.com

The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structure of this compound. The presence of specific signals corresponding to the enol structure, and the absence of those for the keto form's methylene (B1212753) group, are definitive. thermofisher.comasu.edu

The ¹H NMR spectrum is characterized by signals for the enolic hydroxyl proton, a vinylic proton, and two distinct methoxy (B1213986) groups. The chemical shift of the hydroxyl proton can vary depending on solvent and concentration due to hydrogen bonding, but it is typically found downfield. The vinylic proton appears as a singlet, indicating no adjacent protons for coupling. The two methoxy groups, being in different chemical environments (one cis and one trans to the hydroxyl group relative to the C=C bond), are expected to show separate singlet signals.

The ¹³C NMR spectrum complements the proton data. It will show signals for the two carbonyl carbons of the ester groups, two sp²-hybridized carbons of the C=C double bond (one bearing the hydroxyl group and one bearing a hydrogen), and the two distinct methoxy carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Enol -OH | Hydroxyl Proton | Variable (e.g., 9.0-12.0) | - |

| Vinylic =CH- | Methine Proton | ~5.0-6.0 | ~100-110 |

| Ester -OCH₃ | Methoxy Protons | ~3.7-3.9 (two singlets) | ~52-54 (two signals) |

| Ester C=O | Carbonyl Carbon | - | ~160-170 (two signals) |

| Enol C=C-OH | Vinylic Carbon | - | ~140-150 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. columbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to be very simple, showing no cross-peaks for the vinylic proton or the methoxy protons, confirming they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show a correlation between the vinylic proton signal and the vinylic carbon signal, as well as correlations between each of the two methoxy proton signals and their respective carbon signals. This confirms the direct C-H bonds in the molecule.

Correlations from the vinylic proton to both carbonyl carbons and the hydroxyl-bearing vinylic carbon.

Correlations from each methoxy proton signal to its own carbonyl carbon, confirming the two separate ester functionalities.

Correlation from the enolic hydroxyl proton to the two vinylic carbons.

These correlations collectively allow for the unequivocal assembly of the molecule's structure.

Deuteriation studies provide valuable information, particularly for identifying acidic protons and understanding reaction mechanisms.

A simple and effective experiment involves adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample. The acidic enolic hydroxyl proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This is a classic method for confirming the assignment of an -OH proton signal.

Furthermore, studies on related deuterated compounds, such as dimethyl oxaloacetate-d₂, have been conducted to understand their vibrational spectra. acs.orgacs.org Such isotopic labeling can also provide mechanistic insights into the keto-enol tautomerization process itself, as the rate of exchange and the resulting equilibrium can be influenced by the isotopic substitution and monitored by NMR. acs.orgasu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Studies on the vibrational spectra of dimethyl oxaloacetate have provided detailed assignments for its enol form. acs.orgacs.org

The key vibrational modes expected for this compound are:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretch: Signals just above 3000 cm⁻¹ for the vinylic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.

C=O Stretch: Strong absorptions in the IR spectrum around 1725-1680 cm⁻¹. The presence of two ester groups in different electronic environments (one conjugated with the C=C bond, the other cross-conjugated) may lead to two distinct or a broadened carbonyl absorption band.

C=C Stretch: A medium-intensity absorption in the IR spectrum around 1650-1640 cm⁻¹. This band would be strong in the Raman spectrum.

C-O Stretch: Strong bands in the fingerprint region (1300-1100 cm⁻¹) corresponding to the C-O single bonds of the ester groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |

| Hydroxyl (-OH) | Stretching | 3400 - 3200 | Strong, Broad |

| Ester (C=O) | Stretching | 1725 - 1680 | Strong |

| Alkene (C=C) | Stretching | 1650 - 1640 | Medium |

| Ester (C-O) | Stretching | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the molecule's fragmentation pattern upon ionization. researchgate.net

For this compound (C₆H₈O₅), the molecular weight is 160.12 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 160. The fragmentation of this molecular ion is dictated by the stability of the resulting fragment ions and neutral losses.

Common fragmentation pathways would likely involve the ester groups:

Loss of a methoxy radical (•OCH₃): This would result in a prominent fragment ion at m/z 129 ([M - 31]⁺).

Loss of a methoxycarbonyl radical (•COOCH₃): This cleavage would produce a fragment ion at m/z 101 ([M - 59]⁺).

Loss of methanol (B129727) (CH₃OH): A rearrangement followed by the loss of a neutral methanol molecule could lead to a fragment at m/z 128 ([M - 32]⁺•).

The analysis of these fragmentation patterns helps to confirm the presence and connectivity of the two methoxy ester groups. youtube.commiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Neutral Loss |

| 160 | [C₆H₈O₅]⁺• (Molecular Ion) | - |

| 129 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 101 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 128 | [M - CH₃OH]⁺• | CH₃OH (32 Da) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unequivocally confirm:

The stereochemistry of the double bond (Z or E isomer).

The planarity of the molecule.

The precise conformation of the ester groups relative to the enol backbone.

The details of intermolecular interactions in the solid state, particularly the hydrogen-bonding network involving the enolic hydroxyl group and the carbonyl oxygens of neighboring molecules.

While the vibrational spectra and structures of the related oxaloacetic acid and its dimethyl ester have been studied, a specific published single-crystal X-ray structure for this compound was not identified in the surveyed literature. acs.orgacs.org If such data were available, it would provide the ultimate confirmation of the structural features inferred from spectroscopic methods.

Computational and Theoretical Chemistry Studies on Dimethyl 2 Hydroxybut 2 Enedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a significant lack of specific studies employing quantum chemical calculations to investigate the electronic structure and reactivity of Dimethyl 2-hydroxybut-2-enedioate.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No dedicated studies utilizing Density Functional Theory (DFT) for the geometry optimization and energy calculations of this compound were identified. Such studies would be invaluable for determining the molecule's most stable three-dimensional structure, bond lengths, and bond angles, as well as its electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Ab Initio Methods for High-Accuracy Predictions

Similarly, there are no available research articles that apply high-accuracy ab initio methods to this compound. These methods, while computationally more intensive than DFT, can provide benchmark-quality data on the compound's properties.

Transition State Theory for Reaction Rate and Mechanism Analysis

The application of Transition State Theory (TST) to elucidate the reaction rates and mechanisms involving this compound has not been documented in the scientific literature. TST is a fundamental theory used to understand the energetics of reaction pathways and predict the rates of chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No publications were found that report the use of molecular dynamics (MD) simulations to study the conformational landscape and intermolecular interactions of this compound. MD simulations would be instrumental in understanding how the molecule behaves in different solvent environments and how it interacts with other molecules.

Cheminformatics Approaches for Structure-Reactivity Relationships

A systematic cheminformatics analysis of this compound to establish structure-reactivity relationships is not present in the current body of scientific literature. Such an approach would involve analyzing databases of chemical structures and their properties to predict the reactivity of this compound based on its structural features.

Computational Analysis of Catalytic Pathways involving this compound

There is a clear absence of computational studies focused on the analysis of catalytic pathways that involve this compound. These studies are crucial for understanding how catalysts can influence the reactions of this compound, potentially leading to more efficient and selective chemical syntheses.

Role in Advanced Organic Synthesis and Material Science

Utilisation as a Building Block for Complex Molecular Architectures

Dimethyl 2-hydroxybut-2-enedioate serves as a valuable synthon for the creation of elaborate molecular structures. Its combination of a hydroxyl group and two ester functionalities on a four-carbon backbone makes it a versatile starting material for a variety of chemical transformations. The presence of both nucleophilic (hydroxyl group) and electrophilic (ester carbonyls) centers, along with a reactive carbon-carbon double bond, allows for a diverse range of reactions to build molecular complexity.

This strategic positioning of functional groups enables its participation in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly sought after in modern organic synthesis for their efficiency in rapidly assembling complex molecular frameworks from simple precursors. The inherent functionality of this compound can be leveraged to introduce stereocenters with high control, a critical aspect in the synthesis of biologically active compounds and chiral materials.

Precursor in Polymer Chemistry

In the realm of material science, this compound shows promise as a monomer for the synthesis of novel polymers. The di-ester functionality allows it to participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The hydroxyl group along the polymer backbone introduces a site for further modification, enabling the tuning of polymer properties such as hydrophilicity, cross-linking density, and biodegradability.

The development of polymers from bio-based monomers is a significant area of research aimed at reducing reliance on petrochemical feedstocks. d-nb.infoencyclopedia.pub While specific large-scale polymerization of this compound is not yet widely documented, its structural motifs are analogous to other bio-derived monomers currently being explored for the production of sustainable plastics. mdpi.com The potential to create functional polyesters with pendant hydroxyl groups opens avenues for applications in biomedical materials, specialty coatings, and functional textiles.

Contribution to Green Chemistry Principles and Sustainable Synthesis

The application of this compound aligns with several key principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

One of the core tenets of green chemistry is the use of renewable feedstocks. diva-portal.org this compound can potentially be derived from biological sources, positioning it as a sustainable alternative to petroleum-derived building blocks. The efficient, multi-component reactions that this compound can participate in also contribute to the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. d-nb.info Furthermore, the development of catalytic processes that utilize this compound can lead to more energy-efficient and less hazardous synthetic routes. rsc.orgnih.gov

Development of New Catalytic Systems for Chemical Transformations

The structural features of this compound make it an interesting ligand or substrate in the development of new catalytic systems. The hydroxyl and ester groups can coordinate with metal centers, forming catalysts with unique reactivity and selectivity. These tailored catalysts can be designed to promote specific chemical transformations with high efficiency and under mild reaction conditions, which is a central goal of sustainable chemistry. nih.gov

Research in this area is focused on creating catalytic systems that can activate the double bond of this compound for asymmetric synthesis, leading to the production of enantiomerically pure compounds. Moreover, the development of catalysts for the polymerization of this monomer could enable the production of well-defined polymers with controlled molecular weights and architectures.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of efficient and selective catalytic systems is paramount to unlocking the full synthetic potential of Dimethyl 2-hydroxybut-2-enedioate. Future research will likely focus on several key areas. The design of catalysts that can control both regioselectivity and stereoselectivity during the synthesis and subsequent transformations of the molecule is a primary objective. This includes the exploration of transition metal catalysts for reactions such as hydrogenation and cross-coupling, as well as organocatalysts for asymmetric transformations.

Furthermore, the development of heterogeneous catalysts will be crucial for improving the sustainability and economic viability of processes involving this compound. Immobilized catalysts on solid supports would facilitate easier separation and recycling, reducing waste and operational costs. Research into nanocatalysts and single-atom catalysts could also offer unprecedented levels of activity and selectivity. rsc.org

Development of Stereoselective Synthetic Pathways

The presence of a stereocenter in this compound opens up the possibility of creating chiral molecules with specific biological or material properties. Consequently, the development of stereoselective synthetic pathways is a major area of future research. This involves the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during the synthesis.

Strategies such as asymmetric hydrogenation of a precursor, or the use of chiral building blocks, will be explored. youtube.com The synthesis of enantiomerically pure forms of this compound will be critical for its potential applications in pharmaceuticals and other life sciences, where stereochemistry often dictates biological activity. pharmafeatures.comorientjchem.org

Integration with Flow Chemistry and Automated Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. acs.orgmdpi.comamt.ukamf.ch The integration of these technologies into the synthesis of this compound and its derivatives is an emerging trend. tandfonline.comwikipedia.orgchemspeed.comrsc.org Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and the potential to safely handle hazardous reagents or intermediates. amt.ukamf.ch

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and processes by enabling high-throughput screening of catalysts, solvents, and reaction parameters. chemspeed.comsigmaaldrich.com This will be instrumental in rapidly identifying optimal conditions for the production of this compound and for exploring its reactivity in a systematic manner.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into its structure, reactivity, and spectroscopic properties. researchgate.netacs.orgcomporgchem.com

Future research will leverage these methods to:

Predict the stability of different tautomers and conformers. orientjchem.orgtandfonline.comresearchgate.net

Elucidate reaction mechanisms and identify key transition states, thereby guiding the design of more efficient synthetic routes.

Screen potential catalysts in silico to predict their activity and selectivity, thus reducing the experimental workload.

Model the interactions of this compound with other molecules, which is crucial for understanding its behavior in biological systems or as part of a larger material.

Discovery of New Transformations and Applications in Materials Science

The unique combination of functional groups in this compound—a hydroxyl group, an alkene, and two ester moieties—makes it a versatile building block for the synthesis of more complex molecules and materials. A significant area of future research will be the discovery of new chemical transformations that this compound can undergo.

Furthermore, its potential as a monomer or a functionalizing agent in polymer chemistry is a promising avenue for exploration. terchemicals.comnih.govresearchgate.netsciopen.comrsc.org The hydroxyl and ester groups can be modified to introduce a variety of other functionalities, leading to the creation of novel polymers with tailored properties, such as biodegradability, thermal stability, or specific binding capabilities. The development of polymers derived from this compound could lead to new applications in areas like biodegradable plastics, drug delivery systems, and advanced coatings.

Sustainability and Biorenewable Feedstock Integration in Production

In line with the principles of green chemistry, a major future direction will be the development of sustainable production methods for this compound. This includes the use of renewable feedstocks derived from biomass. pharmafeatures.comprinceton.eduacs.orgieabioenergy.com C4 dicarboxylic acids, such as maleic acid and succinic acid, are key platform chemicals that can be produced through the fermentation of sugars derived from biomass. nih.govresearchgate.netrsc.org

Research will focus on developing biocatalytic or chemocatalytic routes to convert these bio-based platform chemicals into this compound. This would significantly reduce the environmental footprint of its production compared to traditional petrochemical routes. The integration of biorenewable feedstocks is not only environmentally beneficial but also aligns with the growing demand for sustainable products in the chemical industry. princeton.eduacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.